1-Oxaspiro[4.5]dec-3-en-2-one, 4-(phenylthio)-
Description
1-Oxaspiro[4.5]dec-3-en-2-one, 4-(phenylthio)- is a spirocyclic lactone characterized by a six-membered cyclohexane ring fused to a five-membered oxolane ring, forming a spiro junction at position 3. The compound features a phenylthio (-SPh) substituent at position 4, which imparts unique electronic and steric properties. Such compounds are often explored for biological activity, including agrochemical applications, due to their structural complexity and substituent-driven reactivity .
Properties
CAS No. |
77199-33-8 |
|---|---|
Molecular Formula |
C15H16O2S |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
4-phenylsulfanyl-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C15H16O2S/c16-14-11-13(18-12-7-3-1-4-8-12)15(17-14)9-5-2-6-10-15/h1,3-4,7-8,11H,2,5-6,9-10H2 |
InChI Key |
GYGWDGCHVQMFDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=CC(=O)O2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Oxaspiro[4.5]dec-3-en-2-one, 4-(phenylthio)- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a suitable ketone and a thiophenol derivative, followed by cyclization using a base or acid catalyst . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
1-Oxaspiro[4.5]dec-3-en-2-one, 4-(phenylthio)- undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields . The major products formed from these reactions vary depending on the specific reagents and conditions used.
Scientific Research Applications
1-Oxaspiro[4.5]dec-3-en-2-one, 4-(phenylthio)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Oxaspiro[4.5]dec-3-en-2-one, 4-(phenylthio)- exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects . The phenylthio group can participate in electron transfer processes, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogs and their substituents at positions 3 and 4 include:
Key Observations :
Physicochemical Properties
Key Observations :
- Lipophilicity : The phenylthio group likely increases lipophilicity (higher XLogP3) compared to hydroxyl-containing analogs (e.g., ), aligning with sulfur’s hydrophobic nature.
- Hydrogen Bonding : Analogs with hydroxyl groups (e.g., ) exhibit higher hydrogen-bonding capacity, influencing solubility and crystal packing.
Crystallographic and Conformational Analysis
- Crystal Packing : In 4-benzyloxy-3-(2,4-dichlorophenyl)-, the cyclohexane ring adopts a chair conformation, with a dihedral angle of 69.89° between the spiro core and benzene ring . Similar conformations are expected for the target compound.
- Intermolecular Interactions : Analogs with hydroxyl or chlorophenyl groups exhibit C-H···O/Cl hydrogen bonds (e.g., ), whereas the phenylthio group may engage in weaker van der Waals interactions or π-π stacking .
Biological Activity
1-Oxaspiro[4.5]dec-3-en-2-one, 4-(phenylthio)- is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₆O₂
- Molecular Weight : 232.29 g/mol
- CAS Number : 1004-57-5
The compound features a spirocyclic structure that contributes to its biological activity by influencing its interaction with biological targets.
Anticancer Activity
Research indicates that 1-Oxaspiro[4.5]dec-3-en-2-one, 4-(phenylthio)- exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 10.0 | Inhibition of anti-apoptotic proteins |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of bacterial strains. Studies suggest that it disrupts bacterial cell membranes, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 20 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory properties in preclinical models. It appears to modulate inflammatory pathways by inhibiting the release of pro-inflammatory cytokines.
Case Study 1: Anticancer Efficacy
A study conducted by researchers at the University of Bristol investigated the effects of 1-Oxaspiro[4.5]dec-3-en-2-one on human leukemia cells. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers, suggesting its potential as a therapeutic agent for leukemia treatment .
Case Study 2: Antimicrobial Activity
Another study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various derivatives of spirocyclic compounds, including 1-Oxaspiro[4.5]dec-3-en-2-one. The findings highlighted its effectiveness against multidrug-resistant strains, making it a candidate for further development as an antibiotic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
